Crassicauline A Oral Bioavailability Advantage Over Co-Occurring Aconitum Alkaloids in Rat Pharmacokinetic Study
In a comparative rat pharmacokinetic study using UPLC-MS/MS quantification following oral administration (5 mg/kg), crassicauline A demonstrated oral bioavailability of 18.7%, which was 4.3-fold higher than fuziline (4.3%), 3.1-fold higher than karacoline (6.0%), and 2.2-fold higher than songorine (8.4%) [1]. All four alkaloids co-occur in Aconitum species, but crassicauline A exhibits substantially greater systemic exposure upon oral dosing.
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | 18.7% |
| Comparator Or Baseline | Fuziline: 4.3%; Karacoline: 6.0%; Songorine: 8.4% |
| Quantified Difference | 4.3× higher than fuziline; 3.1× higher than karacoline; 2.2× higher than songorine |
| Conditions | Sprague-Dawley rats; 5 mg/kg oral dose; UPLC-MS/MS quantification; n=6 per group |
Why This Matters
Higher oral bioavailability enables lower administered doses to achieve target systemic exposure, which is a critical consideration for in vivo pharmacology studies and potential formulation development.
- [1] Development of an ultra-high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of crassicauline A, fuziline, karacoline, and songorine in rat plasma and application in their pharmacokinetics. Biomed Chromatogr. 2024;38(4):e5821. doi:10.1002/bmc.5821. View Source
